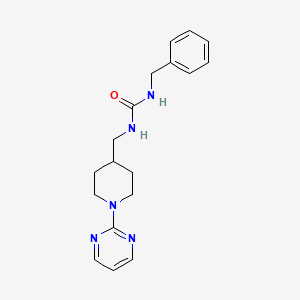
1-Benzyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is a complex organic compound that features a benzyl group, a pyrimidinyl-substituted piperidine ring, and a urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and a suitable aldehyde or ketone.
Pyrimidinyl Substitution: The piperidine intermediate is then reacted with a pyrimidine derivative under conditions that facilitate nucleophilic substitution, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.
Benzylation: The resulting compound is benzylated using benzyl chloride in the presence of a base such as potassium carbonate.
Urea Formation: Finally, the benzylated intermediate is treated with an isocyanate or a carbamoyl chloride to form the urea moiety, completing the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions: 1-Benzyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using reducing agents like lithium aluminum hydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using appropriate electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Alkylated or acylated urea derivatives.
科学研究应用
Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting central nervous system disorders or infectious diseases.
Biological Studies: It can be used as a probe to study the interactions of pyrimidine-containing compounds with biological macromolecules such as enzymes and receptors.
Industrial Chemistry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of 1-Benzyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrimidine ring may interact with nucleic acids or proteins, while the piperidine ring could modulate the compound’s binding affinity and selectivity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
相似化合物的比较
1-Benzyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea: Similar structure but with a pyridine ring instead of a pyrimidine ring.
1-Benzyl-3-((1-(pyrimidin-4-yl)piperidin-4-yl)methyl)urea: Similar structure but with the pyrimidine ring substituted at a different position.
1-Benzyl-3-((1-(quinolin-2-yl)piperidin-4-yl)methyl)urea: Similar structure but with a quinoline ring instead of a pyrimidine ring.
Uniqueness: 1-Benzyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is unique due to the specific positioning of the pyrimidine ring, which may confer distinct biological activities and binding properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
1-benzyl-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c24-18(21-13-15-5-2-1-3-6-15)22-14-16-7-11-23(12-8-16)17-19-9-4-10-20-17/h1-6,9-10,16H,7-8,11-14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICOBVASZQZUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC=C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














